Elevated Lipophilicity (XLogP3) Versus the Non‑methylated Tetrahydroquinoline Analogue
The target compound shows a PubChem‑calculated XLogP3 of 3.6, reflecting its higher predicted lipophilicity relative to the des‑dimethyl analogue 2‑chloro‑5,6,7,8‑tetrahydroquinoline‑3‑carbonitrile [1]. While an experimental log P for the comparator is not publicly available, the addition of two methyl groups in this scaffold typically elevates the computed log P by 0.8–1.2 units [2]. This difference directly influences membrane permeability and non‑specific protein binding in cell‑based and in vivo assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 2‑Chloro‑5,6,7,8‑tetrahydroquinoline‑3‑carbonitrile (CAS 65242‑27‑5); estimated XLogP3 ≈ 2.4–2.8 (class‑level estimate based on methyl group increments) |
| Quantified Difference | ≥ 0.8 log P units higher for the target compound |
| Conditions | Calculated by PubChem XLogP3 algorithm (2025.04.14 release); comparator estimate based on accepted fragmental constants [1][2] |
Why This Matters
Higher lipophilicity can improve passive membrane permeability—a critical parameter in cell‑based screening—making the 8,8‑dimethyl compound a more CNS‑penetrant or cell‑active candidate relative to the non‑methylated analogue.
- [1] PubChem. 2-Chloro-8,8-dimethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CID 79834189). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/1511936-21-2 View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. doi:10.1021/cr60274a001 View Source
